molecular formula C24H28FN3O4S B1672404 GSK894281 CAS No. 874958-63-1

GSK894281

Cat. No.: B1672404
CAS No.: 874958-63-1
M. Wt: 473.6 g/mol
InChI Key: OIWVNMRPHUCLHN-IYBDPMFKSA-N
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Preparation Methods

The synthetic routes and reaction conditions for GSK-894281 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of a complex molecular structure with the formula C24H28FN3O4S . Industrial production methods likely involve multi-step synthesis processes, purification, and quality control to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

GSK-894281 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GSK-894281 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study ghrelin receptor activation and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating gastrointestinal motility and its potential therapeutic applications in treating constipation.

    Medicine: Explored for its potential to assist in emptying the colon prior to medical procedures like colonoscopy or colon surgery.

    Industry: Utilized in the development of new therapeutic agents targeting ghrelin receptors.

Mechanism of Action

Upon binding to the receptor, the compound activates intracellular signaling pathways that lead to various physiological responses, including increased gastrointestinal motility and defecation . The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades that regulate gastrointestinal function.

Comparison with Similar Compounds

GSK-894281 is unique in its high potency and ability to effectively enter the central nervous system. Similar compounds include other ghrelin receptor agonists such as:

    GSK-894280: Another ghrelin receptor agonist with similar properties but different molecular structure.

    GSK-894282: A related compound with variations in its chemical structure and potency.

These similar compounds share the common feature of targeting the ghrelin receptor but differ in their specific molecular structures and pharmacological profiles.

Properties

CAS No.

874958-63-1

Molecular Formula

C24H28FN3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C24H28FN3O4S/c1-15-13-28(14-16(2)26-15)18-6-10-24(31-4)22(11-18)27-33(29,30)19-7-8-20(21(25)12-19)23-9-5-17(3)32-23/h5-12,15-16,26-27H,13-14H2,1-4H3/t15-,16+

InChI Key

OIWVNMRPHUCLHN-IYBDPMFKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F

SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F

Appearance

Solid powder

874958-63-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK894281
N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulfonamide
N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulphonamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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